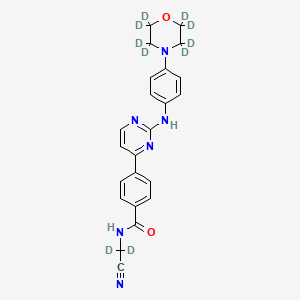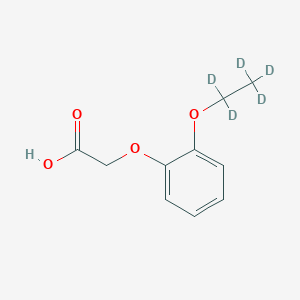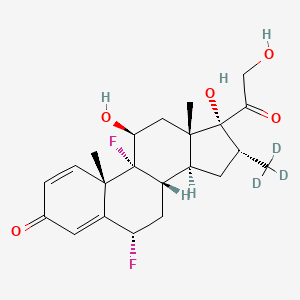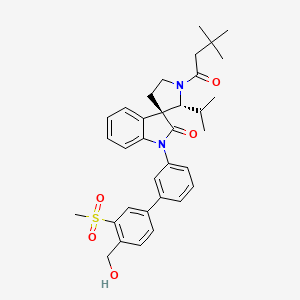
LXR antagonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Liver X receptor antagonist 2 is a compound that inhibits the activity of liver X receptors. Liver X receptors are nuclear hormone receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and immune responses. Liver X receptor antagonists are being explored as potential treatments for conditions such as hypercholesterolemia and diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of liver X receptor antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of liver X receptor antagonist 2 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Liver X receptor antagonist 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
Liver X receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of liver X receptor ligands.
Biology: Investigated for its role in modulating cholesterol and lipid metabolism in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating hypercholesterolemia, diabetes, and other metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting liver X receptors.
Wirkmechanismus
Liver X receptor antagonist 2 exerts its effects by binding to liver X receptors and inhibiting their activity. This prevents the receptors from activating target genes involved in cholesterol and lipid metabolism. The molecular targets and pathways involved include the inhibition of coactivator recruitment and the suppression of downstream gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to liver X receptor antagonist 2 include other liver X receptor antagonists and inverse agonists, such as:
SR9238: A potent liver X receptor inverse agonist with activity against both liver X receptor alpha and liver X receptor beta.
Uniqueness
Liver X receptor antagonist 2 is unique in its specific binding affinity and selectivity for liver X receptors. Its distinct chemical structure allows for targeted inhibition of liver X receptor activity, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C34H40N2O5S |
|---|---|
Molekulargewicht |
588.8 g/mol |
IUPAC-Name |
(2'R,3R)-1'-(3,3-dimethylbutanoyl)-1-[3-[4-(hydroxymethyl)-3-methylsulfonylphenyl]phenyl]-2'-propan-2-ylspiro[indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C34H40N2O5S/c1-22(2)31-34(16-17-35(31)30(38)20-33(3,4)5)27-12-7-8-13-28(27)36(32(34)39)26-11-9-10-23(18-26)24-14-15-25(21-37)29(19-24)42(6,40)41/h7-15,18-19,22,31,37H,16-17,20-21H2,1-6H3/t31-,34-/m1/s1 |
InChI-Schlüssel |
CJRGDJGNDOAXBL-QIKUIUABSA-N |
Isomerische SMILES |
CC(C)[C@@H]1[C@@]2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)CO)S(=O)(=O)C |
Kanonische SMILES |
CC(C)C1C2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)CO)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


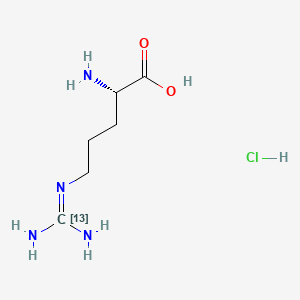
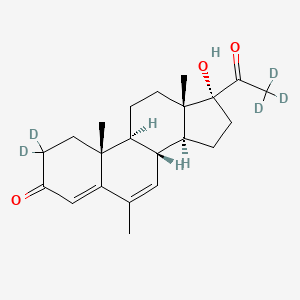
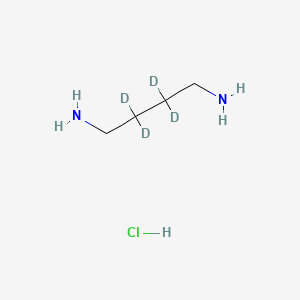
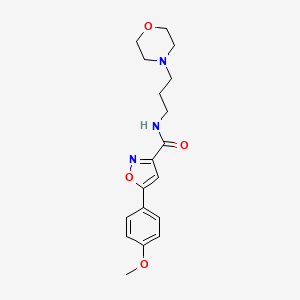
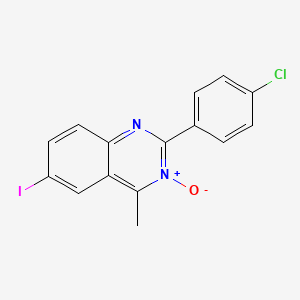
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)


